molecular formula C13H10N2O3 B8208599 Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate

Cat. No.: B8208599
M. Wt: 242.23 g/mol
InChI Key: KQKMMKWUFJZZEG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned one-pot reaction. The process is scalable and suitable for producing significant quantities of the compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Products Yield Reference
1 M LiOH in ethanol/water (1:1), 24 hr, RT5-(4-Cyanophenyl)isoxazole-3-carboxylic acid89%
2 N HCl in dioxane, reflux, 6 hr5-(4-Cyanophenyl)isoxazole-3-carboxylic acid78%

The hydrolysis mechanism involves nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of the ethoxide group. The electron-withdrawing cyanophenyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis .

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole ring undergoes regioselective substitution at the 5-position due to the electron-deficient nature of the heterocycle.

Key Reactions:

  • Halogenation
    Electrophilic bromination at the 4-position of the phenyl ring occurs under mild conditions, preserving the isoxazole core:
    Conditions : Br2 (1 equiv), CHCl3, 0°C → RT, 2 hr
    Product : Ethyl 5-(4-cyanophenyl)-4-bromoisoxazole-3-carboxylate
    Yield : 72%

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles. For example, reaction with acetylenedicarboxylate yields fused pyrazole derivatives:

Reagents Products Yield Reference
Dimethyl acetylenedicarboxylate, toluene, 110°C, 12 hrEthyl 5-(4-cyanophenyl)pyrazolo[1,5-a]isoxazole-3-carboxylate68%

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, with the isoxazole acting as a dipole. The cyanophenyl group stabilizes transition states through resonance effects .

Functionalization of the Cyanophenyl Group

The 4-cyanophenyl substituent can be modified to introduce additional functional groups:

  • Reduction to Aminophenyl :
    Catalytic hydrogenation (H2, Pd/C, ethanol) reduces the cyano group to an amine:
    Product : Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
    Yield : 91%

  • Hydrolysis to Carboxyphenyl :
    Acidic hydrolysis (H2SO4, H2O, 100°C) converts the cyano group to a carboxylic acid:
    Product : Ethyl 5-(4-carboxyphenyl)isoxazole-3-carboxylate
    Yield : 83%

Cross-Coupling Reactions

The cyanophenyl group facilitates palladium-catalyzed coupling reactions:

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°C, 24 hrEthyl 5-(4-biphenyl)isoxazole-3-carboxylate65%
Sonogashira CouplingPdCl2(PPh3)2, CuI, Et3N, THF, RT, 12 hrEthyl 5-(4-ethynylphenyl)isoxazole-3-carboxylate58%

These reactions exploit the electron-withdrawing cyanophenyl group to activate the aryl halide intermediate for cross-coupling .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate serves as a crucial building block in organic synthesis. Its isoxazole ring structure allows for the development of more complex molecules, which can be utilized in various chemical reactions. This compound can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine in ethanol under reflux conditions, making it accessible for further chemical modifications.

Biological Applications

Pharmacological Research

The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of isoxazole compounds can exhibit significant biological activity, including anticancer effects. For instance, studies have shown that similar isoxazole derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells . The mechanism of action often involves interaction with specific biological targets, influencing cellular pathways crucial for cancer growth and metastasis.

Plant Growth Regulation

This compound has also been identified as a potential plant growth regulator. Research highlights its effectiveness in regulating plant growth by inhibiting excessive growth and promoting yield under certain conditions. This application is particularly valuable in agriculture, where controlling plant growth can lead to improved crop management and productivity .

Industrial Applications

Synthesis of Industrial Chemicals

In addition to its roles in biological research and agriculture, this compound is utilized in the synthesis of various industrial chemicals. Its structural properties facilitate the development of materials with specific characteristics required in different industrial applications.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the anticancer properties of isoxazole derivatives against several human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some achieving significant inhibition rates against HeLa cells (20-34% killing efficiency) compared to MCF-7 cells (5-11% killing efficiency) .
  • Plant Growth Regulation Research
    • In agricultural studies, the compound was tested as a growth regulator on wheat plants. Results showed that treated plants exhibited improved growth characteristics compared to untreated controls, demonstrating its potential as an effective agent for enhancing crop yield and managing plant development .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring plays a crucial role in binding to biological receptors, influencing various biochemical processes. Detailed studies on its exact mechanism are ongoing, but it is known to affect cellular functions through its interaction with enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-Phenylisoxazole-3-carboxylate
  • Ethyl 5-(4-Methylphenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and an adjacent carboxylate group. The presence of the cyano group on the phenyl ring is significant for its biological activity.

Structure

  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.22 g/mol
  • IUPAC Name : Ethyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests demonstrated its effectiveness against various human cancer cell lines:

Cell LineIC50 (µM)% Cell Viability
HeLa (Cervical)2034
MCF-7 (Breast)10011
Hep-2 (Laryngeal)805

The compound exhibited a moderate inhibitory effect on cell viability, particularly in HeLa cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. The results indicated weak antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus>1
Escherichia coli>1
Pseudomonas aeruginosa>1

These findings suggest that while the compound has some antibacterial potential, it may not be suitable as a standalone antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the isoxazole ring and phenyl group. Variations in these groups significantly impact biological activity:

  • Cyano Group Positioning : The placement of the cyano group is critical; studies show that its presence in the para position enhances activity against certain targets.
  • Substituent Effects : Different substituents on the phenyl ring can either enhance or diminish biological efficacy, indicating a need for careful design in drug development .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of isoxazole compounds demonstrated that modifications to this compound could lead to enhanced anticancer properties. The most promising derivatives showed improved IC50 values compared to the parent compound, indicating that further chemical modifications could yield more potent anticancer agents .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria. While exhibiting weak activity overall, certain derivatives showed improved efficacy, suggesting avenues for further exploration in modifying the structure for better antimicrobial action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate?

A common method involves Claisen condensation between a substituted phenyl precursor and hydroxylamine hydrochloride, followed by cyclization. For example, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate was synthesized with 85% yield using hydroxylamine and a Claisen adduct, isolated via silica gel chromatography . Reaction optimization (e.g., solvent choice, temperature) is critical to suppress byproducts like regioisomers.

Q. How is the compound’s crystal structure determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate), SC-XRD data were collected using a Bruker SMART CCD diffractometer, refined via SHELXL, and validated with R-factors <0.05 . Key parameters include triclinic crystal systems (space group P1) and intermolecular hydrogen bonding influencing packing .

Q. What spectroscopic techniques confirm structural integrity?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For example, 1H^1H-NMR of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate shows characteristic peaks: δ 1.35 ppm (triplet, ethyl CH3_3), δ 4.35 ppm (quartet, ethyl CH2_2), and aromatic protons at δ 6.9–8.1 ppm . HRMS provides exact mass verification (e.g., [M+H]+^+ within 2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or impurities. Cross-validate using 2D NMR (COSY, HSQC) and X-ray data. For instance, in asymmetric Corey-Bakshi-Shibata reductions, stereochemical assignments were confirmed via 13C^{13}C-NMR coupling constants and SC-XRD . If SC-XRD is unavailable, computational methods (DFT) can predict shifts for comparison .

Q. What strategies optimize reaction yields while minimizing byproducts in isoxazole synthesis?

  • Flow chemistry : Continuous flow systems reduce side reactions by controlling residence time and temperature. A photoisomerization protocol for isoxazole→oxazole conversion achieved 70–85% yields with reduced decomposition .
  • Catalytic systems : Asymmetric catalysis (e.g., CBS reduction) improves enantioselectivity. For example, chiral isoxazole carbinols were synthesized with 64–91% yields using catalytic BH3_3·THF .

Q. How do substituents on the phenyl ring influence physicochemical properties?

Electron-withdrawing groups (e.g., -CN, -NO2_2) increase polarity and hydrogen-bond acceptor capacity. For Ethyl 5-(4-cyanophenyl) derivatives:

  • Hydrogen-bond acceptors : 5 (vs. 3 for methoxy-substituted analogs) .
  • Topological polar surface area (TPSA) : ~90 Å2^2 (estimated), impacting solubility and membrane permeability .
  • Boiling point : Predicted >400°C due to strong dipole interactions .

Q. What safety protocols are critical for handling this compound in research?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin/Eye Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Methodological Challenges and Data Interpretation

Q. How to address low crystallinity in SC-XRD analysis?

Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality. For Ethyl 5-(4-aminophenyl) derivatives, slow evaporation from DMSO yielded diffraction-quality crystals (R-factor = 0.044) . If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement .

Q. What computational tools predict bioactivity or reactivity of this compound?

  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Isoxazole derivatives often bind ATP pockets due to π-π stacking with phenylalanine residues.
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the isoxazole C-4 position) .

Properties

IUPAC Name

ethyl 5-(4-cyanophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-2-17-13(16)11-7-12(18-15-11)10-5-3-9(8-14)4-6-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKMMKWUFJZZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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